molecular formula C12H14BrN3OS2 B11138954 2-bromo-5-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

2-bromo-5-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11138954
M. Wt: 360.3 g/mol
InChI Key: DUDYYGBSOGXVNO-UHFFFAOYSA-N
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Description

2-bromo-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a bromine atom, an isopropyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-bromo-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-isopropylphenol: Similar in structure but lacks the thiazole ring.

    1,3-dibromo-2-propanol: Contains bromine atoms but differs in the overall structure.

    2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: Shares bromine atoms but has a different core structure.

Uniqueness

What sets 2-bromo-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups and the presence of the thiazole ring, which imparts specific chemical and biological properties not found in the similar compounds .

Properties

Molecular Formula

C12H14BrN3OS2

Molecular Weight

360.3 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H14BrN3OS2/c1-7(2)10-9(16-12(13)19-10)11(17)15-4-3-8-14-5-6-18-8/h5-7H,3-4H2,1-2H3,(H,15,17)

InChI Key

DUDYYGBSOGXVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCCC2=NC=CS2

Origin of Product

United States

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